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Compound of Interest

Compound Name:
N-(1-Hydroxy-2-butyl)furan-2-

carboxamide

CAS No.: 791832-35-4

Cat. No.: B1279796

Get Quote

Strategic Overview: The "Jekyll & Hyde" Scaffold
The furan-2-carboxamide scaffold represents a classic duality in medicinal chemistry.

Structurally, it offers a rigid, planar geometry with a hydrogen-bond donor/acceptor motif

capable of high-affinity interactions in kinase pockets (e.g., EGFR, VEGFR) and bacterial

quorum-sensing receptors (e.g., LasR).[1]

However, this scaffold carries a significant "structural alert": the metabolic liability of the furan

ring.[2] Bioactivation by cytochrome P450 (CYP450) can lead to reactive enedials, causing

hepatotoxicity.[1] Therefore, successful drug design with this core requires a precise balance

between pharmacodynamic potency (optimizing the amide and 5-position) and

pharmacokinetic safety (mitigating ring oxidation).[1]

This guide dissects the SAR of furan-2-carboxamides, moving from synthetic accessibility to

molecular toxicity, providing a roadmap for rational analog design.[1]
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Reliable access to diverse analogs is the foundation of any SAR campaign. While simple

amides can be made via acyl chlorides, complex bioactive analogs often require milder

coupling conditions to prevent furan ring degradation or racemization of the amine partner.

Decision Matrix: Synthesis Workflow

Target: Furan-2-Carboxamide

Amine Partner Properties?

Nucleophilic / Non-Steric Electron Deficient / Steric / Chiral

Method A: Acid Chloride
(Scale-up preferred)

Method B: HATU/EDC Coupling
(Diversity preferred)

1. Oxalyl Chloride/DMF cat.
2. Et3N, DCM, 0°C

1. Carboxylic Acid + HATU + DIPEA
2. DMF, RT, 12h

Workup: Acid/Base Wash
(Remove unreacted amine/acid)

Purified Analog
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Caption: Decision tree for selecting the optimal synthetic route based on amine reactivity and

scale.

Detailed Protocol: Method B (HATU-Mediated Coupling)
Recommended for library generation and SAR exploration.[1]

Activation: To a stirred solution of 5-substituted-2-furoic acid (1.0 equiv) in anhydrous DMF

(0.1 M) under inert atmosphere (N₂), add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

Stir for 15 minutes at room temperature to form the activated ester.

Coupling: Add the requisite amine (1.1 equiv).[1] If the amine is a hydrochloride salt, ensure

additional DIPEA (1.0 equiv) is added.[1]

Reaction: Stir at room temperature for 4–12 hours. Monitor conversion via LC-MS or TLC

(Mobile phase: 5% MeOH in DCM).

Workup (Self-Validating Step): Dilute reaction with EtOAc. Wash sequentially with:

1M HCl (removes unreacted amine/DIPEA).[1]

Sat. NaHCO₃ (removes unreacted furoic acid).[1]

Brine.[1]

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Pharmacophore Mapping: The Core SAR
The biological activity of furan-2-carboxamides is governed by three distinct regions.

Modifications here drive the selectivity between kinase inhibition and antimicrobial activity.[1]

Region A: The Furan Core (C5-Position)
The C5 position is the primary "tuning knob" for electronic density and metabolic stability.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1279796/docs?utm_src=pdf-body-img#technical-guide-structure-activity-relationship-sar-of-furan-2-carboxamide-analogs
https://en.wikipedia.org/wiki/Permethrin
https://en.wikipedia.org/wiki/Permethrin
https://en.wikipedia.org/wiki/Permethrin
https://en.wikipedia.org/wiki/Permethrin
https://en.wikipedia.org/wiki/Permethrin
https://en.wikipedia.org/wiki/Permethrin
https://en.wikipedia.org/wiki/Permethrin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279796?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substituent (R) Electronic Effect Biological Impact Liability

-H Neutral Baseline activity.[1]
High metabolic

turnover (oxidation).[1]

-NO₂ (Nitro) Strong EWG

Antimicrobial: Potent

(e.g., Nitrofurantoin).

[1] Acts as a prodrug

activated by bacterial

nitroreductases.[1]

Mutagenicity risk

(Ames positive).[1]

-CH₃ (Methyl) Weak EDG

Kinase Inhibitor:

Increases lipophilicity

and van der Waals

contact in hydrophobic

pockets (e.g.,

VEGFR).[1]

Benzylic oxidation

prone.[1]

-Br / -Cl EWG / Lipophilic

Anticancer/Antiviral:

Halogen bond

capability; enhances

metabolic stability

blocking C5 oxidation.

[1]

Potential for

dehalogenation.[1]

-Aryl Conjugation

Fluorescence/Intercal

ation: Extends

conjugation; used in

DNA binding agents.

[1]

Solubility issues.

Region B: The Amide Linker
The amide bond provides a rigid hydrogen-bond donor (NH) and acceptor (C=O).[1]

Conformation: The trans conformation (s-trans relative to furan C2-C3) is typically preferred

for binding in the ATP-binding pocket of kinases.
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Bioisosteres: Replacement of the amide with a thioamide or hydrazide often retains activity

but alters solubility and membrane permeability.

Region C: The N-Substituent (The "Tail")
This region dictates target specificity.[1]

Kinase Targets: Bulky, hydrophobic groups (e.g., 3-chloro-4-fluoro-phenyl) often occupy the

hydrophobic back-pocket of the enzyme.[1]

Quorum Sensing: Long alkyl chains or homoserine lactone mimics are required to compete

with natural autoinducers (AHLs).[1]

Therapeutic Case Studies
Case Study 1: Kinase Inhibition (EGFR/VEGFR)
In oncology, furan-2-carboxamides often serve as linkers connecting a hinge-binding motif (like

a quinazoline) to a solvent-exposed tail.[1]

Mechanism: The furan oxygen can act as a weak H-bond acceptor, while the amide NH

forms a critical H-bond with the backbone carbonyl of the kinase hinge region (e.g., Met793

in EGFR).

Key Insight: 5-Methyl substitution often improves potency by displacing water molecules in

the hydrophobic pocket, a phenomenon known as the "Magic Methyl" effect.[1]

Case Study 2: Antimicrobial & Anti-Virulence
Pseudomonas aeruginosa uses the LasR quorum-sensing system to coordinate virulence.[1]

Mechanism: Furan-2-carboxamides act as bioisosteres of the natural furanone antagonists.

SAR Trend: Compounds with carbohydrazide linkers at the 2-position showed up to 58%

biofilm inhibition. The electron-withdrawing nature of the furan ring mimics the lactone ring of

native Autoinducer-1 (3-oxo-C12-HSL).

The Safety Protocol: Metabolic Bioactivation
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This is the most critical section for drug development professionals.[1] The furan ring is a

structural alert.

Mechanism of Toxicity
The toxicity is not inherent to the parent molecule but to its metabolite. CYP450 (specifically

CYP2E1) oxidizes the furan ring.[1]

Furan-2-Carboxamide CYP450 (Oxidation)
 Bioactivation Unstable Epoxide

Intermediate
cis-2-butene-1,4-dial

(Reactive Electrophile)
 Ring Opening Protein/DNA Adduct

(TOXICITY)
 Alkylation

Click to download full resolution via product page

Caption: The bioactivation pathway of furan rings leading to cytotoxic adducts.[1]

Mitigation Strategies
To design out this toxicity while keeping the scaffold:

Block the C5 Position: Substitution at C5 (e.g., with a CF3 or t-Butyl group) sterically and

electronically hinders CYP450 approach.[1]

Electron Withdrawal: Strong electron-withdrawing groups (EWGs) on the amide nitrogen

reduce the electron density of the furan ring, making it less susceptible to oxidative attack.[1]

Metabolic Shunts: Incorporate "soft spots" elsewhere in the molecule (e.g., a labile ester or

oxidizable methyl group on the N-substituent) to divert metabolic clearance away from the

furan ring.[1]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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